molecular formula C15H11N3O B14418191 1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde CAS No. 79866-78-7

1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde

Cat. No.: B14418191
CAS No.: 79866-78-7
M. Wt: 249.27 g/mol
InChI Key: DTEDBAVDZJBNOJ-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with phenyl groups at positions 1 and 5, and an aldehyde group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the following key steps:

    Formation of the Triazole Ring: The synthesis typically begins with the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a hydroxymethyl group or the formylation of a triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: 1,5-Diphenyl-1h-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1,5-Diphenyl-1h-1,2,3-triazole-4-methanol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and aldehyde groups, which confer distinct chemical and biological properties.

Properties

CAS No.

79866-78-7

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

1,5-diphenyltriazole-4-carbaldehyde

InChI

InChI=1S/C15H11N3O/c19-11-14-15(12-7-3-1-4-8-12)18(17-16-14)13-9-5-2-6-10-13/h1-11H

InChI Key

DTEDBAVDZJBNOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C=O

Origin of Product

United States

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